molecular formula C15H21N B13786708 N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine CAS No. 749808-26-2

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine

Cat. No.: B13786708
CAS No.: 749808-26-2
M. Wt: 215.33 g/mol
InChI Key: LDTCAFAHWAILRN-CYBMUJFWSA-N
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Description

N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine is a chiral propargylamine derivative featuring a 4-ethylphenyl substituent and a methyl group on the amine nitrogen. The stereochemistry at the 2R position may influence its pharmacological properties, as enantiomeric differences often modulate receptor binding or metabolic stability.

Properties

CAS No.

749808-26-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

(2R)-1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylpropan-2-amine

InChI

InChI=1S/C15H21N/c1-5-11-16(4)13(3)12-15-9-7-14(6-2)8-10-15/h1,7-10,13H,6,11-12H2,2-4H3/t13-/m1/s1

InChI Key

LDTCAFAHWAILRN-CYBMUJFWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](C)N(C)CC#C

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)N(C)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) typically involves multi-step organic reactions. Common synthetic routes may include:

    Alkylation: Introduction of the ethyl group to the benzeneethanamine backbone.

    Dimethylation: Addition of the alpha-dimethyl group.

    Propargylation: Incorporation of the 2-propynyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a propargylamine backbone with several derivatives, differing in aromatic substituents and stereochemistry. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties Reference
N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine 4-Ethylphenyl, R-configuration ~231.3* Hypothesized MAO interaction; chiral center may affect target selectivity. -
N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine (hydrochloride) 4-Fluorophenyl 267.7 (HCl salt) Radiolabeled (18F) variant used as GABAA receptor tracer in neuroimaging .
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) Furan-2-ylmethyl 149.2 Low MAO-A/B affinity; increases cortical noradrenaline; metabolized rapidly in rats .
N-methyl-N-prop-2-ynylprop-2-yn-1-amine No aromatic substituent 109.1 Simpler structure; no reported MAO activity; used in synthetic intermediates.

Pharmacological and Metabolic Differences

  • MAO Inhibition: F2MPA exhibits poor MAO-A/B inhibition (IC₅₀ > 10 µM) but forms a flavin adduct with MAO-B, akin to deprenyl .
  • Metabolism: F2MPA is rapidly hydroxylated in rat microsomes but stable in human systems, indicating species-specific metabolic pathways .

Key Research Findings and Implications

Neurochemical Specificity :

  • Substitution of the aromatic ring (e.g., 4-ethyl vs. 4-fluoro) modulates target engagement. The fluorophenyl variant’s use in GABAA imaging suggests the ethylphenyl group may similarly influence receptor binding .

Chiral Effects :

  • The R-configuration in the target compound could enhance selectivity for neurological targets over racemic mixtures, as seen in other chiral amines (e.g., deprenyl) .

Limitations :

  • Direct data on the target compound’s MAO activity or metabolic stability are absent; inferences rely on structural analogs.

Biological Activity

Overview of N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine

This compound is a synthetic compound that belongs to the class of substituted phenethylamines. These compounds are often studied for their potential pharmacological effects, including stimulant and psychoactive properties.

Chemical Structure and Properties

The compound's structure features a propargyl amine moiety, which is known to influence its interaction with various biological targets. The presence of the ethylphenyl group may enhance lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

1. Stimulant Effects

Many compounds in this class exhibit stimulant properties, primarily by interacting with monoamine transporters, such as:

  • Dopamine Transporter (DAT)
  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)

These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, resulting in enhanced mood, energy levels, and cognitive functions.

2. Potential Therapeutic Applications

Research into similar compounds has suggested potential applications in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Depression
  • Obesity (due to appetite suppression)

Case Study 1: Stimulant Profile

A study evaluating substituted phenethylamines showed that compounds with similar structures exhibited significant dopamine reuptake inhibition. This suggests that this compound may also possess similar stimulant effects.

Case Study 2: Neuropharmacological Effects

In vitro studies have indicated that related compounds can modulate neurotransmitter release and receptor activity, contributing to their psychoactive effects. For example, a compound with a similar backbone was shown to increase dopamine levels in rodent models, correlating with increased locomotor activity.

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Receptor/TransporterReference
Compound AStimulantDAT[Study 1]
Compound BAntidepressantSERT[Study 2]
N-[...]Potential StimulantDAT/SERT/NETCurrent Review

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